molecular formula C23H22N2OS B2740239 (Z)-2-(4-(4-isobutylphenyl)thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile CAS No. 476668-94-7

(Z)-2-(4-(4-isobutylphenyl)thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile

Cat. No.: B2740239
CAS No.: 476668-94-7
M. Wt: 374.5
InChI Key: LIHLVCIMUIUDKU-MOSHPQCFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-(4-(4-isobutylphenyl)thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a thiazole ring substituted with an isobutylphenyl group and a methoxyphenyl acrylonitrile moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-(4-isobutylphenyl)thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Substitution Reactions: The thiazole ring is then substituted with the 4-isobutylphenyl group through a nucleophilic substitution reaction.

    Acrylonitrile Addition: The final step involves the addition of the 2-methoxyphenyl acrylonitrile moiety to the thiazole ring via a Knoevenagel condensation reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for halogenation are commonly employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Thiazole derivatives are often used as ligands in catalytic reactions.

Biology

    Antimicrobial Agents: Thiazole compounds have shown potential as antimicrobial agents against various bacterial and fungal strains.

    Enzyme Inhibitors: They can act as inhibitors for enzymes involved in metabolic pathways.

Medicine

    Drug Development: The compound can be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

    Material Science: Thiazole derivatives can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (Z)-2-(4-(4-isobutylphenyl)thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, modulating their activity. The compound may bind to the active site of an enzyme, inhibiting its function, or it may interact with cellular receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds such as 2-aminothiazole and 2-mercaptothiazole share the thiazole ring structure.

    Acrylonitrile Derivatives: Compounds like 2-cyano-3-phenylacrylonitrile have similar acrylonitrile moieties.

Uniqueness

(Z)-2-(4-(4-isobutylphenyl)thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other thiazole or acrylonitrile derivatives.

Properties

IUPAC Name

(Z)-3-(2-methoxyphenyl)-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2OS/c1-16(2)12-17-8-10-18(11-9-17)21-15-27-23(25-21)20(14-24)13-19-6-4-5-7-22(19)26-3/h4-11,13,15-16H,12H2,1-3H3/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIHLVCIMUIUDKU-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CC=C3OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=CC=C3OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.